molecular formula C7H12N2O4 B12582191 2,5-Piperazinedione,3-[(1R)-1-hydroxyethyl]-6-(hydroxymethyl)-,(3S,6S)-(9CI)

2,5-Piperazinedione,3-[(1R)-1-hydroxyethyl]-6-(hydroxymethyl)-,(3S,6S)-(9CI)

Cat. No.: B12582191
M. Wt: 188.18 g/mol
InChI Key: NXHJDNOQSRLKEP-WISUUJSJSA-N
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Description

2,5-Piperazinedione,3-[(1R)-1-hydroxyethyl]-6-(hydroxymethyl)-,(3S,6S)-(9CI) is a chemical compound with the molecular formula C7H12N2O4 and a molecular weight of 188.18118 g/mol. This compound is known for its unique structure, which includes a piperazine ring substituted with hydroxyethyl and hydroxymethyl groups. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

The synthesis of 2,5-Piperazinedione,3-[(1R)-1-hydroxyethyl]-6-(hydroxymethyl)-,(3S,6S)-(9CI) involves several stepsThe reaction conditions typically involve the use of solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained with high purity.

Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. This can include the use of continuous flow reactors and automated systems to monitor and control the reaction parameters.

Chemical Reactions Analysis

2,5-Piperazinedione,3-[(1R)-1-hydroxyethyl]-6-(hydroxymethyl)-,(3S,6S)-(9CI) undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

2,5-Piperazinedione,3-[(1R)-1-hydroxyethyl]-6-(hydroxymethyl)-,(3S,6S)-(9CI) has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.

Mechanism of Action

The mechanism of action of 2,5-Piperazinedione,3-[(1R)-1-hydroxyethyl]-6-(hydroxymethyl)-,(3S,6S)-(9CI) involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

2,5-Piperazinedione,3-[(1R)-1-hydroxyethyl]-6-(hydroxymethyl)-,(3S,6S)-(9CI) can be compared with other similar compounds, such as:

    3-(1-hydroxyethyl)-6-(hydroxymethyl)piperazine-2,5-dione: This compound has a similar structure but may differ in its specific functional groups and properties.

    5-(4’-hydroxybenzyl)hydantoin: Another compound with a piperazine ring, but with different substituents and biological activities.

    Cyclo(Trp-Gly): A cyclic dipeptide with a piperazine ring, used in various research applications.

The uniqueness of 2,5-Piperazinedione,3-[(1R)-1-hydroxyethyl]-6-(hydroxymethyl)-,(3S,6S)-(9CI) lies in its specific combination of functional groups and its potential for diverse applications in scientific research.

Properties

Molecular Formula

C7H12N2O4

Molecular Weight

188.18 g/mol

IUPAC Name

(3S,6S)-3-[(1R)-1-hydroxyethyl]-6-(hydroxymethyl)piperazine-2,5-dione

InChI

InChI=1S/C7H12N2O4/c1-3(11)5-7(13)8-4(2-10)6(12)9-5/h3-5,10-11H,2H2,1H3,(H,8,13)(H,9,12)/t3-,4+,5+/m1/s1

InChI Key

NXHJDNOQSRLKEP-WISUUJSJSA-N

Isomeric SMILES

C[C@H]([C@H]1C(=O)N[C@H](C(=O)N1)CO)O

Canonical SMILES

CC(C1C(=O)NC(C(=O)N1)CO)O

Origin of Product

United States

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